[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-pyridylamine
Description
[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-pyridylamine is a sulfonamide derivative characterized by a brominated, methoxy-substituted phenyl ring connected via a sulfonyl group to a 4-pyridylamine moiety. Its molecular formula is C₁₂H₁₁BrN₂O₃S, with a molecular weight of 343.2 g/mol. The compound’s structure combines electron-withdrawing (bromine, sulfonyl) and electron-donating (methoxy) groups, creating a polar yet lipophilic profile. This balance influences its solubility, reactivity, and biological interactions. It is primarily used in medicinal chemistry as a scaffold for designing enzyme inhibitors and receptor modulators due to its ability to engage in hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
4-bromo-3-methoxy-N-pyridin-4-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S/c1-18-12-8-10(2-3-11(12)13)19(16,17)15-9-4-6-14-7-5-9/h2-8H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMTUWREXXUEJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-methoxyphenyl)sulfonyl]-4-pyridylamine typically involves multi-step organic reactions. One common method includes the bromination of 3-methoxyphenol to obtain 4-bromo-3-methoxyphenol . This intermediate can then undergo sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group. The final step involves coupling the sulfonylated intermediate with 4-aminopyridine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-pyridylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-bromo-3-methoxybenzoic acid, while substitution of the bromine atom can produce various substituted derivatives.
Scientific Research Applications
[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-pyridylamine has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be utilized in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of [(4-Bromo-3-methoxyphenyl)sulfonyl]-4-pyridylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyridylamine moiety may also interact with nucleic acids or other biomolecules, affecting their function.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Methoxy vs.
- Halogen Effects : Bromine’s larger atomic radius and stronger electron-withdrawing effect increase steric hindrance and modulate electronic properties differently than chlorine .
- Amine Moieties : Pyridylamine allows for dual hydrogen bonding, whereas morpholine introduces conformational rigidity, altering pharmacokinetics .
Key Observations :
- Lipophilicity : The methoxy group reduces LogP compared to methyl derivatives, likely improving aqueous solubility .
- Target Specificity : The pyridylamine moiety in the target compound shows higher kinase inhibition than morpholine-based analogs, which are more prone to off-target effects .
- Halogen Impact : Bromine’s presence correlates with stronger bioactivity than chlorine in enzyme inhibition assays .
Biological Activity
[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-pyridylamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a pyridylamine moiety, with a bromo and methoxy substituent on the phenyl ring. This unique structure is believed to contribute to its biological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity.
- Binding Affinity : The pyridylamine moiety enhances binding affinity to biological macromolecules, potentially affecting various signaling pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that related sulfonamides can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial potential. Similar sulfonamide derivatives have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Additionally, compounds within this chemical class have shown promise as enzyme inhibitors. For instance, some derivatives exhibit inhibitory effects on acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Data Table: Summary of Biological Activities
| Biological Activity | Test Organisms/Targets | Results |
|---|---|---|
| Anticancer | Cancer cell lines (e.g., HeLa, MCF7) | Significant cytotoxicity observed; IC50 in the nanomolar range |
| Antimicrobial | Salmonella typhi, Bacillus subtilis | Moderate to strong activity |
| Enzyme Inhibition | AChE, urease | Inhibitory effects noted |
Case Studies
-
Anticancer Efficacy :
A study involving related compounds demonstrated that those with bromo and methoxy substitutions showed enhanced cytotoxicity against human tumor cell lines. The mechanism was linked to the disruption of microtubule dynamics, leading to G2/M arrest in the cell cycle . -
Antimicrobial Screening :
Another study assessed the antibacterial properties of various sulfonamide derivatives, including those similar to this compound. The results indicated that these compounds exhibited varying degrees of effectiveness against pathogenic bacteria, highlighting their potential as therapeutic agents . -
Enzyme Inhibition Studies :
Research on enzyme inhibitors revealed that certain derivatives effectively inhibited AChE activity at low concentrations, suggesting their potential for treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
